4-Methoxycinnamic acid

Overview

Description

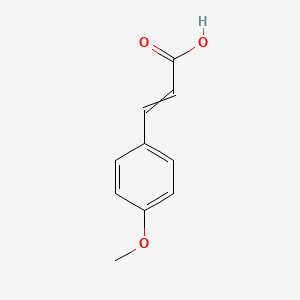

4-Methoxycinnamic acid (4-MCA), also known as (E)-3-(4-methoxyphenyl)acrylic acid, is a phenylpropanoid derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . It is characterized by a methoxy (-OCH₃) group at the para position of the cinnamic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycinnamic acid can be synthesized through several methods. One common method involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine and a catalytic amount of β-alanine. The reaction mixture is heated under reflux for 90 minutes, followed by acidification with hydrochloric acid to precipitate the product .

Reaction Conditions:

Reactants: 4-methoxybenzaldehyde, malonic acid, pyridine, β-alanine

Conditions: Reflux for 90 minutes, followed by acidification with hydrochloric acid

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization from suitable solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the double bond can yield 4-methoxyhydrocinnamic acid.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃).

Major Products

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 4-Methoxyhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antidiabetic Properties

4-MCA has demonstrated significant antidiabetic effects by stimulating insulin secretion from pancreatic beta cells. Research indicates that it can lower blood glucose levels and improve insulin sensitivity, making it a candidate for developing new treatments for type 2 diabetes .

Anticancer Activity

The compound exhibits promising anticancer properties through various mechanisms. Studies have shown that 4-MCA can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been reported to enhance the efficacy of conventional chemotherapy agents by sensitizing cancer cells to their effects .

Neuroprotective Effects

4-MCA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown potential in ameliorating symptoms associated with schizophrenia-like behaviors by modulating key signaling pathways such as PI3K/Akt and GSK-3β in the prefrontal cortex . This suggests its utility in addressing cognitive dysfunctions related to mental health disorders.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of 4-MCA against liver damage induced by toxins such as carbon tetrachloride (CCl₄). In vitro tests demonstrated that 4-MCA could maintain glutathione levels and reduce liver enzyme markers, indicating its potential as a therapeutic agent for liver diseases .

Nutraceutical Applications

4-MCA is recognized for its bioactive properties that contribute to health benefits when incorporated into dietary supplements or functional foods. Its antioxidant activity helps combat oxidative stress, which is linked to chronic diseases such as cardiovascular disorders and cancer . The compound's safety profile further supports its use in food products aimed at health promotion.

Table 1: Summary of Key Studies on this compound

Industrial Applications

In addition to therapeutic uses, 4-MCA finds applications in the food industry as a natural preservative due to its antimicrobial properties. It can also be incorporated into cosmetic formulations for its antioxidant benefits.

Mechanism of Action

The biological effects of 4-methoxycinnamic acid are attributed to its ability to modulate various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by forming resonant-stable phenoxy radicals.

Antihyperglycemic Effect: Stimulates insulin secretion from pancreatic β-cells by increasing intracellular calcium levels.

Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antifungal Activity and Structural Comparisons

4-MCA exhibits distinct antifungal properties compared to structurally related cinnamic acid derivatives. Key findings include:

- Mechanistic Insights : The para-methoxy group in 4-MCA is critical for fungal tolerance in glutathione reductase-deficient (glr1Δ) yeast strains. Deoxygenation of this group (e.g., converting 4-MCA to 4-methylcinnamic acid) abolishes hyper-tolerance, indicating a structure-activity relationship dependent on electronic and steric effects .

Enzyme Inhibition: Tyrosinase Activity

4-MCA and related cinnamic acid derivatives inhibit tyrosinase, an enzyme involved in melanin synthesis. Comparative

| Compound | IC₅₀ (mM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| This compound | 0.42 | Non-competitive | Para-methoxy group |

| 4-Hydroxycinnamic acid | 0.52 | Competitive | Para-hydroxy group |

| Cinnamic acid | 2.10 | Non-competitive | No substituent |

- Structural Influence : The para-methoxy group in 4-MCA enhances inhibition potency compared to unsubstituted cinnamic acid. However, 4-hydroxycinnamic acid (with a para-OH group) exhibits competitive inhibition due to structural similarity to the substrate L-DOPA .

Antioxidant Activity and Nrf2/ARE Pathway Activation

4-MCA activates the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses, but its efficacy varies among derivatives:

| Compound | Relative Luciferase Activity (Fold at 10 µM) | cLogP | Key Structural Feature |

|---|---|---|---|

| This compound | 1.22 | 2.16 | Para-methoxy group |

| m-Coumaric acid | 1.45 | 1.57 | Meta-hydroxy group |

| p-Coumaric acid | 1.12 | 1.57 | Para-hydroxy group |

- Electron-Donating Effects : The para-methoxy group in 4-MCA increases lipophilicity (cLogP = 2.16), enhancing membrane permeability and Nrf2 activation. However, m-coumaric acid (meta-OH) shows superior activity due to its electrophilic β-position, which facilitates Michael acceptor reactivity .

Natural Occurrence and Extraction Yields

4-MCA is a prominent phenolic acid in plant extracts, though its concentration varies with extraction methods:

- Optimization : Alkaline conditions (pH 11.5) and high temperatures (100°C) maximize 4-MCA yield in Chaga mushrooms, highlighting its stability under harsh extraction conditions .

Biological Activity

4-Methoxycinnamic acid (p-MCA) is a phenolic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article provides a comprehensive overview of the biological activities associated with p-MCA, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and is classified as a phenolic acid. Its structure features a methoxy group attached to the phenyl ring, which is believed to play a crucial role in its biological activity.

1. Antimicrobial Activity

p-MCA exhibits significant antimicrobial properties against various pathogens. Research indicates that it shows a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to reduce biofilm formation of Aspergillus fumigatus, which is critical in preventing fungal infections .

2. Anticancer Properties

Studies have demonstrated the potential of p-MCA as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival. In vitro studies have indicated that p-MCA can reduce tumor cell viability in several cancer types, including breast and colon cancers .

3. Hepatoprotective Effects

Research conducted on rat hepatocytes exposed to carbon tetrachloride (CCl₄) toxicity revealed that p-MCA possesses hepatoprotective properties. At concentrations as low as 5 µM, it significantly preserved glutathione levels compared to control groups treated with silybin at higher concentrations (50 µM). This suggests that p-MCA may be a more effective hepatoprotective agent at lower doses .

Table 1: Hepatoprotective Effects of p-MCA

| Treatment | Total GSH (nmol/mg prot.) | Reduced GSH (nmol/mg prot.) | ALT (µmol/L min) |

|---|---|---|---|

| Control | 59.74 ± 2.13 | 41.39 ± 1.92 | 33.53 ± 1.23 |

| CCl₄ | 9.44 ± 1.02 | 4.08 ± 0.08 | 64.19 ± 1.36 |

| p-MCA + CCl₄ | 13.32 ± 0.68 | 10.45 ± 0.83 | 14.12 ± 1.00 |

| Silybin | 26.51 ± 4.23 | 21.65 ± 1.46 | - |

4. Anti-diabetic Activity

p-MCA has been investigated for its anti-diabetic effects, particularly its ability to regulate glucose metabolism and enhance insulin sensitivity. In animal models, it was found to inhibit α-glucosidase activity, which is crucial for carbohydrate digestion, thereby decreasing postprandial blood glucose levels .

Table 2: Anti-diabetic Mechanisms of p-MCA

| Parameter | Effect |

|---|---|

| α-Glucosidase Inhibition | IC50 = 0.04 ± 0.01 mM |

| Insulin Secretion | Increased |

| Glycogen Concentration | Increased |

| Glucose-6-Phosphate Levels | Increased |

5. Neuroprotective Effects

Emerging studies suggest that p-MCA may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, potentially aiding in the prevention of neurodegenerative diseases .

Case Studies

A notable study highlighted the effectiveness of p-MCA in mitigating liver damage induced by CCl₄ in rats, demonstrating its potential as a therapeutic agent for liver diseases . Another investigation focused on its role in cancer treatment, showing promising results in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. Q1. What analytical techniques are most reliable for identifying and quantifying 4-methoxycinnamic acid in complex mixtures?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 280 nm) for quantification, as the compound’s conjugated double bond and aromatic ring provide strong absorbance .

- Spectroscopy : Infrared (IR) spectroscopy identifies characteristic bands, such as the C=O stretch at 1,688 cm⁻¹ (carboxylic acid) and O-CH₃ vibrations at 2,972–2,820 cm⁻¹ . NMR (¹H and ¹³C) resolves trans/cis isomerism via coupling constants (e.g., J = 16 Hz for trans-alkene protons) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M-H]⁻ at m/z 177 .

Q. Q2. How is this compound synthesized for laboratory use, and what purity validation methods are recommended?

Methodological Answer:

- Synthesis : Employ Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid in pyridine, yielding predominantly the trans isomer . For ester derivatives (e.g., neuroprotective diesters), use HBTU/TEA-mediated coupling with amines .

- Purification : Recrystallize from ethanol/water (1:1) to achieve >98% purity . Validate purity via HPLC (retention time ~8.2 min) and melting point analysis (173–175°C) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) of this compound?

Methodological Answer:

- Experimental Design :

- Dose-Dependency : Test across a wide concentration range (e.g., 1–100 µM) to identify threshold effects .

- Cell Line Specificity : Compare results in primary cells (e.g., human lymphocytes) vs. immortalized lines, as metabolic activity varies .

- Redox Environment : Control for intracellular glutathione levels using inhibitors (e.g., BSO) to assess pro-oxidant mechanisms .

- Data Interpretation : Use multivariate analysis to correlate structural features (e.g., methoxy positioning) with activity trends across studies .

Q. Q4. What strategies optimize this compound’s stability in aqueous solutions for in vivo pharmacokinetic studies?

Methodological Answer:

- Formulation : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) immediately before use to prevent hydrolysis .

- Stabilization : Add cyclodextrins (e.g., β-CD) to enhance solubility and protect against UV degradation .

- Validation : Monitor degradation via LC-MS over 24 hours; acceptable stability is <5% decomposition .

Q. Q5. How do metal coordination complexes of this compound influence its pharmacological properties?

Methodological Answer:

- Synthesis : React this compound with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at 60°C for 2 hours .

- Characterization : Use IR to confirm carboxylate-metal binding (shift of C=O stretch to 1,590–1,610 cm⁻¹) and TGA/DSC for stability profiling .

- Bioactivity Testing : Compare free acid vs. complexes in antioxidant assays (e.g., DPPH scavenging) to quantify enhanced activity .

Q. Q6. What experimental precautions are critical when handling this compound in high-throughput screening?

Methodological Answer:

- Safety Protocols : Use local exhaust ventilation, nitrile gloves, and safety goggles to prevent exposure (skin/eye irritation risk) .

- Storage : Protect from light at –20°C in sealed glass containers; avoid contact with strong oxidizers (e.g., HNO₃) .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal, adhering to EPA guidelines .

Q. Q7. How can researchers reconcile discrepancies in reported UV absorption maxima for this compound?

Methodological Answer:

- Solvent Effects : Re-measure λₘₐₓ in standardized solvents (e.g., methanol vs. DMSO) to account for solvatochromic shifts .

- Isomer Purity : Verify trans/cis ratio via ¹H NMR; commercial samples often contain ≤5% cis isomer, which absorbs at shorter wavelengths .

- Instrument Calibration : Use holmium oxide filters to validate spectrophotometer wavelength accuracy .

Key Research Gaps

Properties

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXODALSZRGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048147 | |

| Record name | 4-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-09-1 | |

| Record name | 4-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.